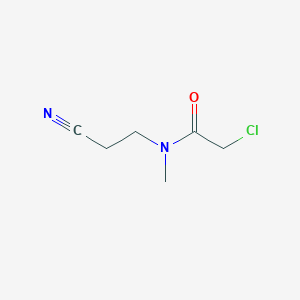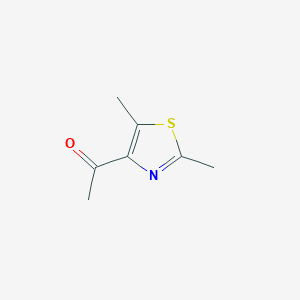
1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular geometry of the benzo[d]thiazole derivative was optimized using density functional theory (DFT/B3LYP) with the 6-311G(d, p) basis set in the ground state, and the optimized structure parameters showed good consistency with the experimental data . This indicates a thorough understanding of the molecular structure, which is crucial for predicting the behavior and reactivity of the compound.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized thiazole derivatives were analyzed using different techniques. The TG/DTA thermogram summarized the behavior of the sample material against temperature, which is important for understanding the stability and decomposition of the compound . The vibrational modes, chemical shift values, and calculated UV–Vis spectra were also determined, providing insight into the physical and chemical properties of the synthesized compounds .
Applications De Recherche Scientifique
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of 1,3,4-thiadiazoles, 5-arylazothiazoles and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones .
- Methods of Application: The compounds were synthesized in the presence of triethylamine . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses and alternative synthetic routes whenever possible .
- Results: The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .
Anti-inflammatory Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: A series of polysubstituted thiazole derivatives were synthesized and evaluated for their anti-inflammatory activity .
- Methods of Application: The compounds were synthesized and their anti-inflammatory activity was evaluated using formalin-induced paw edema and diclofenac sodium as a standard drug .
- Results: The results of this study were not provided in the source .
Antioxidant Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures .
- Methods of Application: The antioxidant activity of these compounds is typically evaluated using various in vitro assays .
- Results: The specific results of these studies were not provided in the source .
Antiviral Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Some thiazole derivatives have shown antiviral activity . Antiviral drugs are a type of medication used specifically for treating viral infections .
- Methods of Application: The antiviral activity of these compounds is typically evaluated using various in vitro and in vivo assays .
- Results: The specific results of these studies were not provided in the source .
Antitumor Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity . These compounds could potentially be used in the treatment of various types of cancer .
- Methods of Application: The antitumor activity of these compounds is typically evaluated using various in vitro and in vivo assays .
- Results: The specific results of these studies were not provided in the source .
Antifungal Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: The antifungal medication abafungin is mostly used topically to suppress skin infections caused by various fungi .
- Methods of Application: The antifungal activity of these compounds is typically evaluated using various in vitro assays .
- Results: The specific results of these studies were not provided in the source .
Propriétés
IUPAC Name |
1-(2,5-dimethyl-1,3-thiazol-4-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-4(9)7-5(2)10-6(3)8-7/h1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJPIXALUIAHSQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368891 |
Source


|
| Record name | 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethanone | |
CAS RN |
52517-49-4 |
Source


|
| Record name | 1-(2,5-Dimethyl-1,3-thiazol-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(dimethyl-1,3-thiazol-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

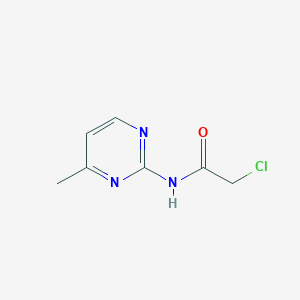

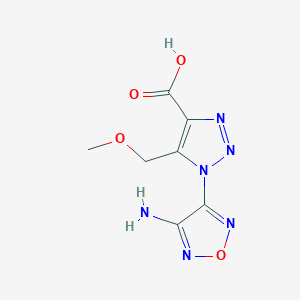


![5-Bromo-4-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B1299622.png)
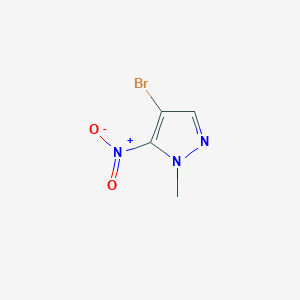
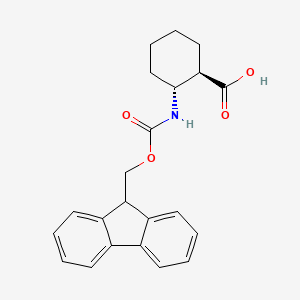
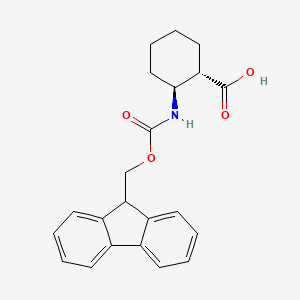

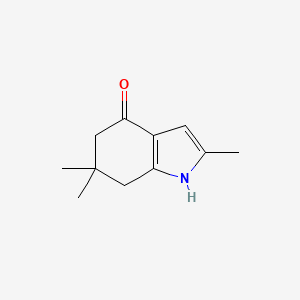

![2-chloro-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B1299646.png)
